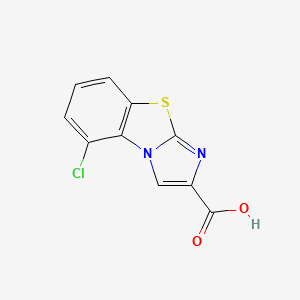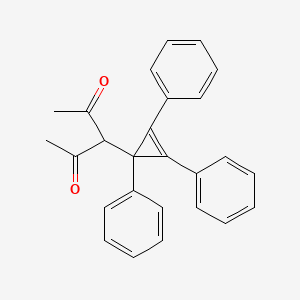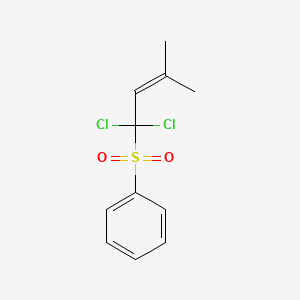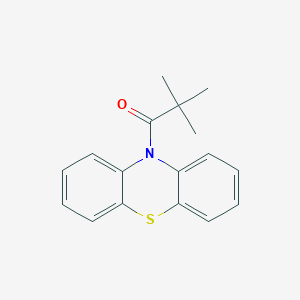![molecular formula C13H26INOS B14421974 1-[2-(Butanoylsulfanyl)ethyl]-1,2-dimethylpiperidin-1-ium iodide CAS No. 85109-32-6](/img/no-structure.png)
1-[2-(Butanoylsulfanyl)ethyl]-1,2-dimethylpiperidin-1-ium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(Butanoylsulfanyl)ethyl]-1,2-dimethylpiperidin-1-ium iodide is a chemical compound with a complex structure that includes a piperidine ring, a butanoylsulfanyl group, and an iodide ion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Butanoylsulfanyl)ethyl]-1,2-dimethylpiperidin-1-ium iodide typically involves multiple steps. One common method is the nucleophilic substitution reaction, where a piperidine derivative reacts with a butanoylsulfanyl compound in the presence of an iodide source. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-[2-(Butanoylsulfanyl)ethyl]-1,2-dimethylpiperidin-1-ium iodide can undergo various chemical reactions, including:
Nucleophilic Substitution (SN2): This reaction involves the replacement of the iodide ion with another nucleophile.
Oxidation and Reduction: The butanoylsulfanyl group can be oxidized or reduced under specific conditions.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the breakdown of the butanoylsulfanyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkoxides, thiolates, and amines. The reaction is typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted piperidine derivatives, while oxidation and reduction can modify the butanoylsulfanyl group.
Applications De Recherche Scientifique
1-[2-(Butanoylsulfanyl)ethyl]-1,2-dimethylpiperidin-1-ium iodide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s interactions with biological molecules are studied to understand its potential as a biochemical tool or therapeutic agent.
Medicine: Research is ongoing to explore its potential as a drug candidate for various conditions.
Industry: It is used in the development of new materials and as a catalyst in certain chemical processes.
Mécanisme D'action
The mechanism of action of 1-[2-(Butanoylsulfanyl)ethyl]-1,2-dimethylpiperidin-1-ium iodide involves its ability to undergo nucleophilic substitution reactions. The iodide ion acts as a leaving group, allowing the compound to interact with various nucleophiles. This property makes it useful in modifying other molecules and studying reaction mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-[2-(Acetylsulfanyl)ethyl]-1,2-dimethylpiperidin-1-ium iodide
- 1-[2-(Propionylsulfanyl)ethyl]-1,2-dimethylpiperidin-1-ium iodide
- 1-[2-(Hexanoylsulfanyl)ethyl]-1,2-dimethylpiperidin-1-ium iodide
Uniqueness
1-[2-(Butanoylsulfanyl)ethyl]-1,2-dimethylpiperidin-1-ium iodide is unique due to its specific butanoylsulfanyl group, which imparts distinct chemical properties. This makes it particularly useful in certain synthetic applications and research studies where other similar compounds may not be as effective.
Propriétés
| 85109-32-6 | |
Formule moléculaire |
C13H26INOS |
Poids moléculaire |
371.32 g/mol |
Nom IUPAC |
S-[2-(1,2-dimethylpiperidin-1-ium-1-yl)ethyl] butanethioate;iodide |
InChI |
InChI=1S/C13H26NOS.HI/c1-4-7-13(15)16-11-10-14(3)9-6-5-8-12(14)2;/h12H,4-11H2,1-3H3;1H/q+1;/p-1 |
Clé InChI |
ZIJPBQXNAMYPQY-UHFFFAOYSA-M |
SMILES canonique |
CCCC(=O)SCC[N+]1(CCCCC1C)C.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N-Diethyl-N'-[3-(5-sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]urea](/img/structure/B14421912.png)





![N-{2-[Hydroxy(phenyl)methyl]phenyl}pyridine-4-carboxamide](/img/structure/B14421947.png)
![N-Ethyl-N-{[(trimethylsilyl)oxy]methyl}ethanamine](/img/structure/B14421961.png)


